beta-Calendic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Calendic acid is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This enzymatic process is unique and crucial for the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of oil from Calendula officinalis, followed by purification processes to isolate the fatty acid. The extraction typically involves cold pressing or solvent extraction methods to obtain the oil, which is then subjected to chromatographic techniques to purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Calendic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidation products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of saturated fatty acids.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., bromine) and alkylating agents (e.g., methyl iodide) under various conditions.

Major Products Formed:

Oxidation: Peroxides, epoxides, and other oxygenated derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated or alkylated fatty acid derivatives.

Applications De Recherche Scientifique

Biological Applications

Anti-Cancer Properties : Numerous studies have demonstrated the anti-cancer potential of beta-calendic acid. For instance, it has been shown to induce apoptosis in human choriocarcinoma JEG-3 cells and inhibit their invasion capabilities. This effect is mediated through the generation of oxidative stress and activation of specific signaling pathways such as p38MAPK .

Mechanism of Action :

- Oxidative Stress Induction : this compound increases reactive oxygen species (ROS) levels, leading to lipid peroxidation and apoptosis.

- Gene Regulation : It downregulates genes associated with fatty acid metabolism, contributing to its cytotoxic effects .

Medical Applications

Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Wound Healing : Its application in wound healing has been explored due to its ability to promote skin regeneration and repair processes.

Industrial Applications

Biopolymers Production : this compound is utilized in the production of bio-based polymers, which are increasingly important for sustainable materials development.

Cosmetic Industry : The compound is incorporated into skin care products due to its beneficial properties for skin health .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on JEG-3 cells, revealing significant apoptosis induction and invasion inhibition. The compound's IC50 was determined to be approximately 29.69 µM, indicating its potency against cancer cell proliferation .

| Compound | IC50 (µM) at 48 h |

|---|---|

| β-Calendic Acid | 29.69 ± 4.04 |

| α-Calendic Acid | 12.11 ± 1.35 |

| Jacaric Acid | 6.00 ± 0.87 |

Case Study 2: Wound Healing Efficacy

In a separate investigation, this compound was applied topically in a wound model, demonstrating accelerated healing rates compared to controls. The underlying mechanism involved enhanced fibroblast activity and collagen deposition.

Mécanisme D'action

The mechanism of action of beta-Calendic acid involves its antioxidant activity, which is brought about through radical scavenging action . It also promotes the adhesion and augmentation of fibroblasts, leading to enhanced cellular activity in the affected area . Additionally, this compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Conjugated Linoleic Acids: Chemically similar to beta-Calendic acid, these compounds also exhibit bioactive properties.

Linoleic Acid: A polyunsaturated omega-6 fatty acid that shares structural similarities with this compound.

Alpha-Calendic Acid: Another isomer of Calendic acid with similar properties.

Uniqueness: this compound is unique due to its specific conjugated double bond system and its bioactivities, which are distinct from other similar compounds. Its ability to undergo specific enzymatic transformations in Calendula officinalis sets it apart from other fatty acids .

Activité Biologique

Beta-calendic acid, a conjugated linolenic acid (CLA), is an unsaturated fatty acid predominantly found in the seed oil of Calendula officinalis. This compound has garnered significant attention due to its diverse biological activities, particularly its anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of this compound's biological activity, supported by research findings and case studies.

Chemical Structure and Properties

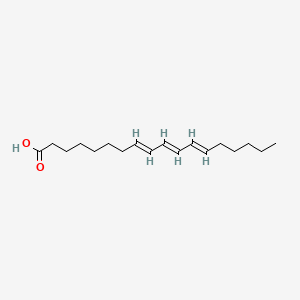

This compound is characterized by its unique structure, which includes multiple double bonds in a conjugated arrangement. Its chemical formula is , and it is specifically identified as 8E,10E,12E-18:3. This structure contributes to its biological functions, particularly in modulating cellular processes.

1. Anti-Cancer Properties

Research has demonstrated that this compound exhibits potent anti-cancer effects. A study on human choriocarcinoma JEG-3 cells revealed that both alpha- and beta-calendic acids induced apoptosis and inhibited cell invasion. The mechanism involved increased oxidative stress, leading to the activation of p38 mitogen-activated protein kinase (p38MAPK) pathways. Inhibition of these pathways using selective inhibitors reduced the apoptotic effects, indicating a critical role for oxidative stress in mediating these responses .

Table 1: Effects of this compound on Cancer Cells

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| JEG-3 | Induction of apoptosis | Activation of oxidative stress pathways | |

| Various | Inhibition of COX-1 and COX-2 activity | Anti-inflammatory action |

2. Anti-Inflammatory Effects

This compound has also been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicated that this compound exhibited strong inhibitory activity against COX-1 and COX-2, with half-maximal inhibitory concentrations (Ki) of approximately 125 nM . This suggests potential therapeutic applications in managing inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage. Studies have indicated that it can modulate lipid peroxidation processes and enhance the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) . This dual role as both an antioxidant and a pro-oxidant under certain conditions highlights the complexity of its biological interactions.

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, treatment with this compound resulted in significant apoptosis in JEG-3 cells. The study measured levels of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH), confirming that oxidative stress was a key factor in inducing cell death .

Case Study 2: Inhibition of Tumor Invasion

Another investigation focused on the effects of this compound on tumor invasion mechanisms. The results showed that it inhibited the expression of cathepsin B, an enzyme associated with cancer metastasis, thereby reducing invasive potential in various cancer cell lines .

Propriétés

IUPAC Name |

(8E,10E,12E)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6+,9-8+,11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-OBWVEWQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=C/CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317144 | |

| Record name | β-Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-19-5 | |

| Record name | β-Calendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.